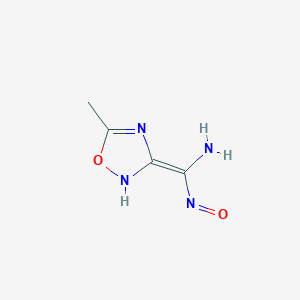
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique oxadiazole ring structure characterized by the presence of nitrogen and oxygen atoms. This structural configuration contributes to its reactivity and biological properties. The compound is particularly noted for its N-hydroxy group and carboximidamide moiety , which enhance its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits significant anti-infective properties. It has been shown to inhibit the growth of various bacterial and viral strains. Notably, it acts as a sphingomyelin phosphodiesterase 1 inhibitor , which plays a crucial role in lipid metabolism and signaling pathways, particularly in cardiovascular health.
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives of oxadiazoles, compounds containing the oxadiazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antimicrobial activity that was 2–3 times stronger than the reference drug nalidixic acid .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
- Sphingomyelin Phosphodiesterase 1 Inhibition : This action regulates sphingolipid metabolism, which is vital for maintaining cellular functions and reducing lipid plaques in cardiovascular contexts.
- Inhibition of Bacterial Growth : The compound's ability to inhibit DNA gyrase—a key enzyme in bacterial DNA replication—suggests a potential mechanism for its antimicrobial effects .
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole with acetamide under elevated temperatures (approximately 180°C). This method focuses on optimizing yield and purity while maintaining the structural integrity necessary for biological activity.
Case Studies
Several studies have explored the biological activity of N'-hydroxy-5-methyl-1,2,4-oxadiazole derivatives:
- Antimicrobial Studies : A series of oxadiazole derivatives were tested against pathogenic bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Applications
This compound holds promise in various fields:
- Medicinal Chemistry : Its potential as an anti-infective agent makes it a candidate for developing new antibiotics.
- Cardiovascular Therapeutics : As a sphingomyelin phosphodiesterase inhibitor, it may be beneficial in treating cardiovascular diseases by modulating lipid signaling pathways.
- Material Science : The compound can serve as a building block for synthesizing more complex heterocyclic compounds with specific chemical properties.
特性
IUPAC Name |
N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYQAUPWRSUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














